molecular formula C17H22FN5O4S B11009440 C17H22FN5O4S

C17H22FN5O4S

Cat. No.: B11009440
M. Wt: 411.5 g/mol
InChI Key: RHPNHYHGVUJIHP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H22FN5O4S is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula

C17H22FN5O4S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C17H22FN5O4S/c1-12-19-15-5-4-13(18)10-14(15)17(25)23(12)11-16(24)21-6-8-22(9-7-21)28(26,27)20(2)3/h4-5,10H,6-9,11H2,1-3H3

InChI Key

RHPNHYHGVUJIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H22FN5O4S typically involves multiple steps, including the formation of key intermediates and the final assembly of the molecule. Common synthetic routes may include nucleophilic substitution reactions, condensation reactions, and cyclization processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of This compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C17H22FN5O4S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially enhancing its stability or altering its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, substituted compounds, and various intermediates that may have distinct chemical and biological properties.

Scientific Research Applications

C17H22FN5O4S: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: In biological research, is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: In industrial applications, is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of C17H22FN5O4S involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C17H22FN5O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups, such as:

    C17H22N5O4S: A compound with a similar structure but lacking the fluorine atom.

    C17H22FN5O4: A compound with a similar structure but lacking the sulfur atom.

    C17H21FN5O4S: A compound with a similar structure but with one less hydrogen atom.

The unique combination of fluorine, nitrogen, oxygen, and sulfur atoms in This compound

Biological Activity

The compound with the molecular formula C17H22FN5O4S is a fluorinated derivative of prodigiosin, a natural product known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant case studies and research findings.

Overview of Prodigiosenes

Prodigiosenes are synthetic analogs of prodigiosin, exhibiting significant biological activities such as anticancer and antimicrobial effects. The structure of prodigiosenes includes a pyrrolylpyrromethene skeleton, which is crucial for their biological efficacy. The introduction of fluorine atoms in the structure can enhance these properties by improving pharmacokinetics and bioavailability.

Cytotoxicity

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. The cytotoxicity is primarily attributed to its ability to induce apoptosis through multiple mechanisms:

  • DNA Interaction : The compound has shown self-activated DNA cleavage in the presence of metal ions like Cu(II), leading to increased cytotoxicity in tumor cells. This mechanism is similar to that observed in other prodigiosenes, where the interaction with DNA is facilitated by metal complexation .
  • Hexokinase Inhibition : Studies on fluorinated derivatives suggest that these compounds inhibit hexokinase activity more effectively than their non-fluorinated counterparts. This inhibition disrupts glycolysis, a metabolic pathway often upregulated in cancer cells .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The mechanism behind this activity may involve disruption of bacterial membranes and interference with essential cellular processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings regarding SAR include:

  • Hydrophobic Substituents : The presence of hydrophobic alkyl chains enhances the compound's ability to penetrate cellular membranes, thereby increasing its cytotoxic potential .
  • Fluorination Effects : The incorporation of fluorine atoms has been shown to improve the stability and uptake of the compound in cells, making it more effective at lower doses .

Case Study 1: Prodigiosenes in Cancer Therapy

A study investigated the effects of various prodigiosenes, including this compound, on glioblastoma multiforme (GBM) cells. Results indicated that these compounds significantly reduced cell viability through apoptosis induction and metabolic pathway disruption. The study highlighted the potential for using prodigiosenes as targeted therapies in aggressive cancers .

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial activity of this compound against Staphylococcus aureus. The findings demonstrated that this compound exhibited strong bactericidal effects, suggesting its potential application in treating bacterial infections resistant to conventional antibiotics .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Property Findings
CytotoxicityInduces apoptosis in cancer cells; effective against multiple cancer types.
MechanismDNA cleavage mediated by Cu(II) complexation; hexokinase inhibition.
Antimicrobial ActivityEffective against Staphylococcus aureus; disrupts bacterial membranes.
Structure-Activity RelationshipHydrophobic substituents enhance membrane penetration; fluorination improves pharmacokinetics.

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